Sandwicensin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(6aR,11aR)-9-methoxy-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol |
InChI |
InChI=1S/C21H22O4/c1-12(2)4-6-15-18(23-3)9-8-14-17-11-24-19-10-13(22)5-7-16(19)21(17)25-20(14)15/h4-5,7-10,17,21-22H,6,11H2,1-3H3/t17-,21-/m0/s1 |
InChI Key |
ZFUZIYGRFSXEIQ-UWJYYQICSA-N |
SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)OC)C |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)OC)C |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)OC)C |
Origin of Product |
United States |
Isolation and Dereplication of Sandwicensin from Natural Sources
Plant Genera as Sources of Sandwicensin
This compound has been predominantly isolated from plants belonging to the Erythrina, Pueraria, and Dalea genera. These plants are recognized for their rich phytochemical profiles, often containing pterocarpans and isoflavonoids, among other secondary metabolites.
Erythrina Species
Several species within the Erythrina genus have been identified as sources of this compound. These include:
Erythrina caffra : this compound has been isolated from the stem bark of Erythrina caffra.
Erythrina crista-galli : This species has also yielded this compound. scispace.com
Erythrina ovalifolia : this compound was isolated from the stem bark of Erythrina ovalifolia. scholarsresearchlibrary.com
Erythrina fusca : this compound has been purified from the stem bark of Erythrina fusca. banglajol.info
Erythrina lysistemon : Research has indicated the presence of this compound in Erythrina lysistemon.
The isolation of this compound from these Erythrina species is often part of broader phytochemical investigations aimed at identifying bioactive compounds.
Pueraria lobata
Pueraria lobata, commonly known as kudzu, is another significant source from which this compound has been isolated. Studies have identified this compound among fourteen compounds isolated from Pueraria lobata using column chromatography and preparative thin-layer chromatography. nih.govresearchgate.netmdpi.commdpi.comresearchgate.net It was noted as one of the compounds isolated for the first time from this plant. nih.gov
Methodologies for Extraction and Primary Fractionation
The extraction of natural products like this compound typically begins with the collection and preparation of plant material, followed by solvent extraction. Common extraction methods include maceration, Soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction, often employing solvents of varying polarities such as methanol (B129727), ethanol, dichloromethane, or ethyl acetate. nih.govmdpi.comresearchgate.netfrontiersin.org
Following the initial extraction, the crude plant extract is subjected to primary fractionation. This process aims to separate the complex mixture into simpler fractions based on differences in the chemical properties of the constituents. Techniques such as liquid-liquid partitioning are frequently employed, where extracts are sequentially partitioned between immiscible solvents of differing polarities (e.g., hexane, chloroform (B151607), ethyl acetate, methanol). nih.govresearchgate.net This initial fractionation helps to reduce the complexity of the mixture, making subsequent purification steps more manageable.
Chromatographic Techniques for this compound Isolation
Chromatography is indispensable for the isolation and purification of individual compounds from plant extracts. A variety of chromatographic techniques are utilized, with column chromatography being a cornerstone method.
Column Chromatography
Column chromatography is a widely used preparative technique for separating compounds based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel or alumina (B75360) packed in a column) and a mobile phase (eluent). bio-rad.com The process involves loading the fractionated plant extract onto the top of the packed column and eluting it with a solvent system of increasing polarity. Compounds elute from the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their collection as separate fractions.
Specific applications of column chromatography in this compound isolation include:
Silica Gel Column Chromatography : This is a standard method where silica gel serves as the stationary phase. For instance, fractions from vacuum liquid chromatography (VLC) of Erythrina ovalifolia were further separated using radial chromatography on silica gel, yielding this compound. scholarsresearchlibrary.com Similarly, flash column chromatography on silica gel, using gradient solvent systems of chloroform and methanol, has been employed for the purification of compounds, including those related to this compound. clockss.org
Gradient Elution : For complex mixtures, gradient elution, where the polarity of the mobile phase is gradually increased, is often used to achieve better separation. clockss.orgrochester.edu
Vacuum Liquid Chromatography (VLC) : VLC is a form of column chromatography that uses vacuum to speed up the elution process, often employed for initial fractionation. scholarsresearchlibrary.combanglajol.infoscispace.com
Other chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are frequently used for monitoring the separation process and for the final purification of isolated compounds. nih.govnih.govclockss.org
Compound List:
this compound
Chemical Synthesis and Derivatization Strategies for Sandwicensin
Semisynthetic Modifications of Natural Sandwicensin
The modification of this compound isolated from natural sources provides a direct route to novel derivatives. These semisynthetic approaches leverage the readily available natural product as a starting material for chemical transformations.
The synthesis of 3-acetyl this compound has been achieved through the acetylation of natural this compound. jocpr.com In a typical procedure, this compound is treated with pyridine (B92270) and acetic anhydride. jocpr.com The reaction mixture is cooled and then poured over crushed ice, leading to the precipitation of the solid product. This product is then filtered, washed with distilled water, dried, and crystallized to yield 3-acetyl this compound. jocpr.com Spectroscopic analysis, including UV and NMR, is used to confirm the structure of the resulting acetylated compound. jocpr.comunair.ac.id For instance, the UV spectrum of 3-acetyl this compound shows absorption maxima at 223, 285, and 287 nm. jocpr.com The successful acetylation is further confirmed by the appearance of a methyl group signal in the ¹H-NMR spectrum. unair.ac.id
The bromination of this compound has been carried out to produce 2,7-dibromo this compound. jocpr.com This reaction is typically performed in a fume hood by dissolving this compound in carbon tetrachloride and adding a solution of bromine in carbon tetrachloride dropwise with shaking. jocpr.com The mixture is then refluxed for several hours until the bromine color persists, indicating the completion of the reaction. jocpr.com The resulting product, 2,7-dibromo this compound, is a yellow solid. jocpr.com Its structure is confirmed by spectroscopic methods, with its UV spectrum showing absorption maxima at 229, 286, and 289 nm. jocpr.comresearchgate.net ¹H-NMR and ¹³C-NMR data are used to confirm the positions of the bromine atoms on the pterocarpan (B192222) skeleton. jocpr.comunair.ac.id Specifically, the presence of two bromine groups is indicated by the chemical shifts and the disappearance of certain aromatic proton signals. unair.ac.id
Acetylation Reactions (e.g., 3-acetyl this compound)
Synthesis of Related Pterocarpan Scaffolds and Analogs
The synthesis of compounds with the core pterocarpan structure is essential for exploring a wider range of chemical diversity and for structure-activity relationship studies. researchgate.net Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system of benzofuran-benzopyran. researchgate.net The synthesis of various pterocarpan analogs allows for the investigation of how different substituents and structural modifications impact their biological activities. researchgate.netjocpr.com For example, the synthesis of 3-acetyl this compound and 2,7-dibromo this compound represents the creation of analogs based on the natural this compound scaffold. jocpr.com Research in this area contributes to a growing library of pterocarpan compounds with potential applications. researchgate.net
Structure-Activity Relationship (SAR) Studies via Chemical Modification
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, influences its biological activity. nih.gov By synthesizing derivatives like 3-acetyl this compound and 2,7-dibromo this compound, researchers can evaluate how these modifications affect their biological properties. jocpr.comresearchgate.net
For instance, the antimalarial activity of this compound and its derivatives has been evaluated against Plasmodium falciparum. jocpr.comresearchgate.net Natural this compound exhibited an IC₅₀ value of 1.83 µg/mL. jocpr.comresearchgate.net In contrast, 3-acetyl this compound and 2,7-dibromo this compound showed significantly lower activity, with IC₅₀ values of 34.81 µg/mL and 12.9 µg/mL, respectively. jocpr.comresearchgate.net These findings suggest that the free hydroxyl group at the 3-position and the absence of bulky substituents on the aromatic rings are important for the antimalarial activity of this compound.
The lipophilicity of the molecule, often enhanced by the presence of prenyl groups, is another factor that can influence antibacterial activity. researchgate.net The planarity of the pterocarpan molecule and the substitution pattern of hydroxyl and prenyl groups on the aromatic rings are also considered important for their biological effects. researchgate.nettjpps.org These SAR studies provide valuable insights for the rational design of new pterocarpan-based compounds with improved therapeutic potential.
Biosynthetic Pathways and Regulation of Sandwicensin
General Overview of Pterocarpan (B192222) Biosynthesis
Pterocarpans are a significant group of secondary metabolites, primarily found in the Fabaceae (legume) family wikipedia.orgresearchgate.net. Their biosynthesis is rooted in the general phenylpropanoid pathway, which originates from phenylalanine or tyrosine encyclopedia.pubimsc.res.in. Key initial steps involve the conversion of phenylalanine to cinnamic acid, followed by hydroxylation to p-coumarate and subsequent activation to p-coumaroyl-CoA encyclopedia.pub. This molecule serves as a crucial junction, branching into various pathways, including those leading to flavonoids, isoflavonoids, and ultimately pterocarpans researchgate.netencyclopedia.pub.
The pathway proceeds through chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) to form flavanones like naringenin (B18129) encyclopedia.pub. A crucial step for isoflavonoid (B1168493) and pterocarpan synthesis involves the action of isoflavone (B191592) synthase (IFS), which catalyzes a 1,2-aryl migration, converting flavanones into isoflavones such as daidzein (B1669772) and genistein (B1671435) encyclopedia.pubnih.govscispace.com. These isoflavones are the direct precursors for pterocarpan formation rsc.orgcapes.gov.brrsc.orgresearchgate.net.
Putative Biosynthetic Routes of Sandwicensin in Plants
This compound, characterized by its pterocarpan skeleton with specific substitutions (a hydroxyl group at position 3, a methoxy (B1213986) group at position 9, and a prenyl group at position 10), has been isolated from various Erythrina species, including Erythrina glauca, Erythrina stricta, Erythrina fusca, Erythrina mildbraedii, and Erythrina poeppigiana nih.govplantaedb.comebi.ac.uknaturalproducts.net. While specific pathways for this compound are still under investigation, its biosynthesis is understood to follow the general pterocarpan route.
The general pterocarpan pathway involves the transformation of isoflavones into pterocarpans. This transformation typically includes hydroxylation, methylation, and prenylation steps, depending on the specific pterocarpan structure. For instance, the biosynthesis of medicarpin (B1676140), another well-studied pterocarpan, involves isoflavone 4′-O-methyltransferase (OMT), isoflavone 2′-hydroxylase (I2′H), and isoflavone reductase (IFR) nih.gov. The final ring closure to form the pterocarpan structure is catalyzed by pterocarpan synthase (PTS) nih.govexpasy.orgoup.com. The prenyl group found in this compound is likely introduced by prenyltransferase enzymes, as seen in the biosynthesis of glyceollins in soybean oup.com.
Enzymatic Steps and Precursors in this compound Formation
The biosynthesis of pterocarpans, and by extension this compound, involves a series of enzymatic conversions starting from isoflavones. Key precursors identified in pterocarpan biosynthesis include 2′-hydroxyisoflavones and 2′-hydroxyisoflavanones rsc.orgrsc.orgscilit.com. For example, 2′-hydroxyisoflavone and 2′-isoflavanone are recognized as excellent precursors for demethylhomopterocarpin rsc.orgrsc.org.
The general pathway leading to pterocarpans from isoflavones typically involves:
The specific enzymes and the precise order of these steps for this compound biosynthesis are subjects of ongoing research, but the general framework of isoflavone transformation remains consistent nih.govresearchgate.netoup.com.
Elicitation Studies on this compound Production
Elicitors are compounds that stimulate the production of secondary metabolites in plants, often as part of their defense response bohrium.comphytojournal.comnih.gov. Methyl jasmonate (MeJA) is a well-established and potent elicitor used to enhance the synthesis of various secondary metabolites in plant cell cultures and whole plants bohrium.comphytojournal.comnih.govekb.eg. Jasmonates, including MeJA, are plant hormones that play a critical role in plant defense mechanisms and stress responses bohrium.comekb.eg.
Studies have shown that exogenous application of MeJA can significantly increase the production of secondary metabolites in various plant systems, including cell suspension cultures, callus, adventitious roots, and hairy roots bohrium.comnih.gov. MeJA treatment can upregulate genes involved in secondary metabolite biosynthesis, including those encoding transcription factors bohrium.com. While specific elicitation studies directly targeting this compound production are not extensively detailed in the provided search results, the general efficacy of MeJA in inducing pterocarpan and other secondary metabolite accumulation suggests its potential utility in enhancing this compound yields in Erythrina species or their cell cultures bohrium.comphytojournal.comnih.govekb.eg. Research on other medicinal plants has demonstrated that MeJA can boost the production of phenols, flavonoids, alkaloids, and terpenoids bohrium.comekb.egmdpi.com.
Compound List
Molecular Mechanisms of Biological Activity of Sandwicensin
Antimalarial Activity: Mechanisms against Plasmodium falciparum
Sandwicensin has shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have reported IC50 values for this compound (1) against P. falciparum as 1.83 µg/mL, with derivatives like 3-acetyl this compound (2) and 2,7-dibromothis compound (3) exhibiting IC50 values of 34.81 µg/mL and 12.9 µg/mL, respectively researchgate.net. While these findings establish this compound's antimalarial potential, the specific molecular mechanisms underlying its action against Plasmodium falciparum are not detailed in the provided literature. General antimalarial strategies often target parasite-specific enzymes or metabolic pathways, such as P. falciparum lactate (B86563) dehydrogenase (PfLDH) nih.gov or the inhibition of hemozoin formation, but direct evidence linking this compound to these specific mechanisms is absent in the reviewed sources.
Antimicrobial Activity: Molecular and Cellular Targets
This compound exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Antibacterial Mechanisms against Staphylococcus aureus (including MRSA), Enterococcus faecalis, Bacillus subtilis, and Escherichia coli
This compound has demonstrated moderate to potent activity against several Gram-positive bacteria. Specifically, it has shown activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 mg/L plos.org. Its efficacy extends to Methicillin-Resistant Staphylococcus aureus (MRSA), with an MIC of 16 mg/L plos.org. Against Enterococcus faecalis, this compound has an MIC of 50 mg/L plos.org, and against Bacillus subtilis, its MIC is 100 mg/L plos.org. This compound also displayed weak antimycobacterial activity, with an MIC of 100 µg/mL against Mycobacterium tuberculosis scienceopen.com. The precise molecular mechanisms by which this compound exerts its antibacterial effects, such as targeting specific enzymes or cellular processes in these bacteria, have not been elucidated in the available research.
Table 1: Antibacterial Activity of this compound
| Pathogen | MIC (mg/L) | Reference |
| Staphylococcus aureus | 8 | plos.org |
| MRSA | 16 | plos.org |
| Enterococcus faecalis | 50 | plos.org |
| Bacillus subtilis | 100 | plos.org |
| Mycobacterium tuberculosis | 100 | scienceopen.com |
Antifungal Mechanisms against Candida glabrata and Saccharomyces cerevisiae
This compound and its derivatives have shown activity against key fungal pathogens, with investigations pointing towards interactions with cellular efflux mechanisms.
Ent-sandwicensin has been found to be active against Saccharomyces cerevisiae strains that possess varying ATP-Binding Cassette (ABC) transporter-associated resistance mechanisms researchgate.netacs.orgnih.gov. Furthermore, its susceptibility to Cdr1p-mediated detoxification differs among these strains researchgate.netacs.orgnih.gov. This suggests that this compound's antifungal activity may be influenced by, or interact with, these crucial efflux pumps, which are known to confer resistance to various antifungal agents in yeasts like Candida glabrata and Saccharomyces cerevisiae scispace.comnih.gov. While Sedonan A, a related compound, demonstrated direct antifungal activity against Candida glabrata with an MIC of 20 μM, which was higher than that of fluconazole, specific mechanistic details for this compound against C. glabrata were not provided acs.orgnih.gov.
A notable finding regarding this compound's antifungal activity is its synergistic effect when combined with other phytochemicals. Specifically, a combination of Sedonan A and ent-sandwicensin has been shown to exhibit synergistic growth inhibition against Saccharomyces cerevisiae researchgate.netacs.orgnih.govresearchgate.net. This synergy suggests that these compounds may act on complementary pathways or enhance each other's cellular uptake or target engagement, leading to a combined effect greater than the sum of their individual activities.
Table 2: Antifungal Activity and Synergy of this compound
| Pathogen | Activity/Effect | Mechanism/Context | Reference |
| Candida glabrata | Active (Sedonan A, MIC = 20 μM, higher than fluconazole) | Sedonan A activity against C. glabrata acs.orgnih.gov. This compound's direct activity against C. glabrata is not specified in the provided snippets. | acs.orgnih.gov |
| Saccharomyces cerevisiae | Active | Ent-sandwicensin is active against strains expressing differing ABC transporter-associated resistance mechanisms and exhibits differential susceptibility to Cdr1p-mediated detoxification researchgate.netacs.orgnih.gov. | researchgate.netacs.orgnih.gov |
| Saccharomyces cerevisiae | Synergistic growth inhibition | Observed in combination with Sedonan A researchgate.netacs.orgnih.govresearchgate.net. | researchgate.netacs.orgnih.govresearchgate.net |
Interaction with ABC Transporter-Associated Resistance Mechanisms (e.g., Cdr1p)
Antiviral Activity: In Vitro Mechanisms against HIV
While various Erythrina species and their extracts have been investigated for antiviral properties, including activity against Human Immunodeficiency Virus (HIV) scienceopen.comscispace.commdpi.com, the provided research does not detail specific in vitro mechanisms of this compound against HIV. Studies on other Erythrina species have attributed anti-HIV activity to their alkaloidal fractions, suggesting mechanisms such as inhibition of viral entry and reverse transcription scispace.com. However, direct evidence or mechanistic insights for this compound's antiviral activity against HIV are not present in the reviewed literature.
Compound List:
this compound
Sedonan A
Ent-sandwicensin
3-acetyl this compound
2,7-dibromothis compound
Erythrisenegalone
Citflavanone
Lonchocarpol A
Lupinifolin
Anti-Inflammatory Mechanisms: Cyclooxygenase-2 (COX-2) Interaction
Molecular docking studies have indicated that this compound may interact with Cyclooxygenase-2 (COX-2) banglajol.inforesearchgate.net. COX-2 is a critical enzyme in the inflammatory pathway, responsible for the production of prostaglandins, which mediate pain and inflammation. While the exact nature and efficacy of this interaction require further experimental validation, the computational findings suggest a potential role for this compound in modulating inflammatory responses by targeting COX-2 banglajol.inforesearchgate.net.
Anti-Cancer Activity: Cellular Pathways and Targets
This compound has shown notable anti-cancer activity, particularly against colorectal cancer (CRC) cells. Its effects are mediated through the regulation of various cellular pathways and interactions with specific molecular targets.
This compound has been evaluated for its ability to inhibit the growth of human colorectal cancer cell lines, specifically SW480 and SW620. In studies utilizing the CCK-8 assay, this compound (identified as compound 5) exhibited the most significant dose-dependent inhibition of cell growth among the tested compounds isolated from Pueraria lobata researchgate.netmdpi.comnih.govmdpi.com. This suggests that this compound is a key bioactive component responsible for the anti-tumor effects of the Pueraria lobata extract against these CRC cell lines researchgate.netmdpi.comnih.govmdpi.com.
Network pharmacology analysis has revealed that this compound may directly regulate the cell cycle, proliferation, and apoptosis of cancer cells through cancer-related pathways researchgate.netmdpi.comnih.govresearchgate.net. Specifically, this compound's targets are enriched in pathways such as the cell cycle (hsa04110) and apoptosis, indicating its potential to influence these fundamental cellular processes in the context of cancer researchgate.netmdpi.comnih.gov.
Further investigation through network pharmacology has identified several key molecular targets associated with this compound's anti-CRC effects. These include MAPK3 (Mitogen-Activated Protein Kinase 3), MTOR (Mammalian Target of Rapamycin), CCND1 (Cyclin D1), and CDK4 (Cyclin-Dependent Kinase 4) researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.ua. These targets are known to play crucial roles in cell proliferation, cell cycle progression, and survival pathways. For instance, CCND1 and CDK4 are integral to cell cycle regulation, and their modulation can impact cancer cell proliferation researchgate.net. Similarly, the MAPK and MTOR pathways are implicated in cell proliferation and differentiation researchgate.netdntb.gov.ua.
Enrichment analysis has indicated that this compound can regulate molecular functions such as protein kinase activity and protein tyrosine kinase activity nih.govdntb.gov.ua. Protein kinases and protein tyrosine kinases are critical enzymes involved in signal transduction pathways that control a wide range of cellular processes, including cell growth, differentiation, and survival. Their dysregulation is frequently observed in cancer, making them attractive therapeutic targets youtube.comdokumen.pub.
The biological processes influenced by this compound include protein phosphorylation and cellular lipid response nih.govdntb.gov.ua. Protein phosphorylation is a fundamental post-translational modification that regulates protein function and cellular signaling. The modulation of cellular lipid response suggests that this compound might also impact metabolic pathways or membrane-associated functions that are crucial for cell viability and proliferation.
Involvement with Cellular Components such as γ-Secretase Complex
Network pharmacology studies have identified this compound as a compound capable of regulating various cellular components, notably including the γ-secretase complex nih.govmdpi.com. The γ-secretase complex is a critical intramembrane-cleaving protease complex, fundamental to cellular processes and implicated in several diseases, including Alzheimer's disease nih.govnih.govalzforum.org. This complex is a multi-protein assembly, minimally consisting of four core subunits: presenilin (PS, the catalytic component), nicastrin, anterior pharynx defective 1 (APH-1), and presenilin enhancer 2 (PEN-2) nih.govnih.gov.
The γ-secretase complex functions by cleaving transmembrane domains of a wide array of type I transmembrane proteins nih.govnih.gov. A well-known substrate is the amyloid precursor protein (APP), whose sequential cleavage by γ-secretase generates amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease nih.govalzforum.org. Beyond APP, γ-secretase is involved in the processing of other crucial proteins like Notch, influencing cell fate, differentiation, and development nih.govnih.govalzforum.org. The precise mechanism by which this compound influences the γ-secretase complex is an area of ongoing research, but its identified regulatory role suggests a potential modulation of the complex's activity or assembly nih.govmdpi.com.
Antioxidant Mechanisms: Radical Scavenging Activity (e.g., DPPH)
This compound has been reported to exhibit weak to moderate DPPH free radical scavenging activity researchgate.net. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method used to evaluate the antioxidant potential of compounds by assessing their ability to scavenge stable free radicals. The DPPH radical is characterized by its deep violet color and a strong absorbance maximum around 517 nm ekb.egdelaviesciences.comnih.gov. When a compound possesses antioxidant properties, it can donate a hydrogen atom or an electron to the DPPH radical, converting it into its reduced, non-radical form, DPPH-H. This reduction leads to a visible color change from violet to yellow and a decrease in absorbance at 517 nm, which can be quantified to determine the scavenging capacity of the antioxidant agent ekb.egdelaviesciences.comnih.gov.
While this compound has demonstrated some level of DPPH radical scavenging activity, the available literature does not provide specific quantitative data, such as IC50 values, for its efficacy in this assay. Therefore, detailed data tables illustrating precise quantitative results for this compound's DPPH activity cannot be generated from the current findings.
Compound List
Computational Chemistry and in Silico Analysis of Sandwicensin
Molecular Docking Studies for Target Protein Interaction
Molecular docking is a computational technique used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein. This method provides insights into how Sandwicensin might interact with specific biological targets.
Cyclooxygenase-2 (COX-2) Binding Affinity
Research indicates that this compound has been evaluated for its potential interaction with Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. Studies involving docking simulations of compounds from Erythrina fusca against COX-2 included this compound. These analyses aimed to determine the binding free energy and identify key interactions that could contribute to potential anti-inflammatory effects banglajol.inforesearchgate.net. While specific binding affinity values for this compound with COX-2 were not detailed in the provided snippets, the methodology suggests this compound was assessed for its interaction with this target banglajol.inforesearchgate.net.
AKR1B1 Interactions
Aldo-keto reductase 1B1 (AKR1B1) is another enzyme that has been a subject of computational study in relation to natural compounds. Although direct molecular docking studies of this compound with AKR1B1 were not explicitly detailed in the provided search results, studies investigating other natural products and their interactions with AKR1B1 have been conducted nih.govrsc.orgresearchgate.netnih.gov. These studies typically involve predicting binding affinities and identifying key residues involved in the interaction, providing a framework for understanding how this compound might interact with such enzymes if tested. One study on Cassia glauca bioactives mentioned this compound in relation to its potential modulation of pathways, and other compounds were docked against AKR1B1, indicating it as a target of interest in similar research rsc.org.
Network Pharmacology Analysis for Systemic Mechanistic Understanding
Network pharmacology offers a systems-level approach to understanding the complex interactions of compounds within biological systems. It integrates various computational tools to identify potential targets, pathways, and mechanisms of action.
Protein-Protein Interaction (PPI) Network Analysis
Protein-Protein Interaction (PPI) network analysis is a key component of network pharmacology, aiming to map the relationships between proteins that interact with each other. For this compound, PPI network analysis has been employed to identify key target proteins involved in its therapeutic effects, particularly in the context of colorectal cancer (CRC) nih.govresearchgate.netresearchgate.net. These analyses typically involve constructing networks using databases like STRING and visualizing them with software such as Cytoscape. Studies have identified proteins like MAPK3, MTOR, HSP90AA1, CCND1, and MAPK1 as important nodes in the PPI network associated with this compound's action against CRC nih.govresearchgate.net. These networks help to understand how this compound might exert its effects through a cascade of protein interactions.
Table 1: Key Target Proteins Identified in this compound's PPI Network for CRC
| Target Protein | Association with this compound in CRC |
| MAPK3 | High degree value in PPI network nih.govresearchgate.net |
| MTOR | High degree value in PPI network nih.govresearchgate.net |
| HSP90AA1 | High degree value in PPI network nih.govresearchgate.net |
| CCND1 | High degree value in PPI network nih.govresearchgate.net |
| MAPK1 | High degree value in PPI network nih.govresearchgate.net |
Gene Ontology (GO) Enrichment Analysis
Gene Ontology (GO) enrichment analysis categorizes the functions of identified target genes into three main domains: biological process (BP), cellular component (CC), and molecular function (MF). This analysis helps to elucidate the specific biological roles and mechanisms influenced by this compound. Studies have shown that this compound's targets are enriched in various biological processes, molecular functions, and cellular components relevant to cancer. For instance, enriched molecular functions include protein kinase activity and protein tyrosine kinase activity. Biological processes identified are protein phosphorylation, transferase activity, cellular lipid response, cell cycle, and apoptosis. Cellular components include the γ-secretase complex nih.govresearchgate.net.
Table 2: Gene Ontology (GO) Enrichment Analysis of this compound's Targets
| GO Category | Enriched Biological Process/Molecular Function/Cellular Component |
| Molecular Function | Protein kinase activity, Protein tyrosine kinase activity |
| Biological Process | Protein phosphorylation, Transferase activity, Cellular lipid response, Cell cycle, Apoptosis |
| Cellular Component | γ-secretase complex |
KEGG Pathway Analysis
Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis identifies the specific signaling pathways that are significantly affected by the compound's targets. For this compound, KEGG analysis has revealed its potential to modulate pathways crucial for cancer progression. Studies indicate that this compound treatment for CRC is associated with pathways such as "pathways in cancer," "neuroactive ligand–receptor interactions," and "cell cycle" nih.govresearchgate.net. Notably, the cell cycle and apoptosis pathways have been strongly linked to this compound's anti-tumor effects, suggesting it may directly influence the regulation of cell proliferation and cell death nih.govresearchgate.net.
Table 3: Key KEGG Pathways Enriched by this compound's Targets
| KEGG Pathway ID | Pathway Name | Number of Mapped Targets |
| hsa05200 | Pathways in cancer | 50 |
| hsa04080 | Neuroactive ligand–receptor interactions | 11 |
| hsa04110 | Cell cycle | 7 |
Compound Name List:
this compound
Molecular Dynamics Simulations to Evaluate Complex Stability
Molecular dynamics (MD) simulations are a crucial computational technique used to investigate the dynamic behavior and stability of molecular complexes over time. By modeling the physical movements of atoms and molecules, MD simulations provide insights into how a compound, such as this compound, interacts with its biological targets, revealing the robustness and conformational flexibility of these interactions rsc.orguinjkt.ac.id.
While specific, in-depth molecular dynamics studies focusing exclusively on the complex stability of this compound with particular biological targets are not exhaustively detailed in the current literature snippets, the application of MD simulations in related research highlights its significance. For compounds derived from the Erythrina genus, MD simulations have been utilized to confirm the stability of ligand-protein complexes, for instance, in studies targeting the VEGFR-2 receptor uinjkt.ac.id. In other contexts, MD simulations, often combined with methods like MMGBSA, are employed to indicate the stability and binding energy of molecular complexes rsc.org. This compound has been mentioned in studies that predict its affinity for various biological interactions, including hERG inhibition, hepatotoxicity, and plasma protein binding rsc.orgnih.gov. These predicted interactions are areas where MD simulations are frequently applied to elucidate the dynamic nature and stability of the binding events.
In Silico Prediction of Bioactivity and Pharmacokinetic Parameters
In silico methodologies are instrumental in predicting the potential bioactivity and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of natural compounds like this compound. These predictions are vital for the early stages of drug discovery, helping to identify promising candidates and understand their likely behavior in biological systems.
Bioactivity Prediction: Computational docking studies have been employed to predict the potential bioactivity of this compound by assessing its binding affinity to specific biological targets. These studies offer insights into how this compound might exert its effects at a molecular level.
Cyclooxygenase-2 (COX-2) Inhibition: Molecular docking analyses have indicated that this compound can interact with the cyclooxygenase-2 (COX-2) enzyme, a key mediator in inflammatory processes. One study reported a binding free energy of -28.45 kJ/mol for this compound when docked against COX-2 banglajol.info. Further research also suggests this compound's interaction with COX-2, implying potential analgesic and anti-inflammatory activities banglajol.inforesearchgate.netresearchgate.net.
α-Glucosidase Inhibition: this compound has also been evaluated for its potential to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. In silico docking studies assigned a binding affinity of -8.7 kcal/mol to this compound for the α-glucosidase enzyme, suggesting a potential role in managing metabolic disorders researchgate.net.
Pharmacokinetic Parameters Prediction: The prediction of pharmacokinetic parameters and drug-likeness is crucial for evaluating a compound's suitability for therapeutic development. These predictions provide an early indication of how a compound might be absorbed, distributed, metabolized, and excreted by the body.
ADMET Properties: In silico predictions for this compound suggest favorable absorption and distribution characteristics. Specifically, it has been predicted to exhibit high human intestinal absorption (99.06%) and high Caco-2 cell permeability (90.52%) plantaedb.com. Furthermore, it demonstrates moderate predicted blood-brain barrier permeability (65.00%) and moderate human oral bioavailability (60.00%) plantaedb.com.
Drug-likeness and Other Predictions: this compound has been computationally predicted to have a high affinity towards hERG inhibition, hepatotoxicity, and plasma protein binding rsc.orgnih.gov. Its drug-likeness score has been estimated at 0.6000 rsc.orgnih.gov. These predictions offer initial insights into its potential pharmacokinetic profile and its suitability for further investigation as a drug candidate.
Data Tables
Table 1: In Silico Bioactivity Predictions for this compound
| Target | Predicted Value | Unit | Reference |
| COX-2 | -28.45 | kJ/mol | banglajol.info |
| α-Glucosidase | -8.7 | kcal/mol | researchgate.net |
Table 2: In Silico Pharmacokinetic Parameters for this compound
| Parameter | Predicted Value | Unit | Reference |
| Human Intestinal Absorption | High | - | plantaedb.com |
| Caco-2 Permeability | High | - | plantaedb.com |
| Blood Brain Barrier | Moderate | - | plantaedb.com |
| Human Oral Bioavailability | Moderate | - | plantaedb.com |
| hERG Inhibition Affinity | Predicted High | - | rsc.orgnih.gov |
| Hepatotoxicity Prediction | Predicted High | - | rsc.orgnih.gov |
| Plasma Protein Binding | Predicted High | - | rsc.orgnih.gov |
| Drug-likeness Score | 0.6000 | - | rsc.orgnih.gov |
Compound Names Mentioned:
this compound
Erythramine
Erysodine
Erysopine
Erysovine
Hypaphorine
Sandwicarpin
Demethylmedicarpin
3,6a,9-trihydroxy-pterocarpan
Phaseollidin
Cristacarpin
Demethylvestitol
Isovestitol
Sophoradiol
Stigmast-4-en-3-one
Stigmasta-4,22-dien-3-one
Lupeol
Cycloeucalenol
3beta-hydroxystigmast-5-en-7-one
3beta-hydroxystigmast-5,22-dien-7-one
Melilotigenin C
5-hydroxysophoranone (B12373633)
4-methoxycanthin-6-one
Licoagrocarpin
3-acetylthis compound
2,7-dibromothis compound
Erybraedin A
Erybraedin D
Erybraedin E
Isoneorautenol
Erytharbine
Erythribyssin A
Erypoegin I
Isovitexin
Methyl-3,5-di-O-caffeoylquinate
3-O-methylcalopocarpin
Cinnamtannin D-1
Cassiarin B
Cassiaoccidentalin B
Cinnamtannin A2
Cassiatannin A
Sennoside
1-tetracosanoylglycerol
Isobavachalcone (ISB)
Sorafenib
Curcumin
Arborinine
Phytol
Enhydrin
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biosynthetic Enzymes and Genetic Regulation
Research into pterocarpans, the class to which Sandwicensin belongs, indicates their synthesis occurs via complex enzymatic pathways within plants, primarily originating from the phenylpropanoid and isoflavonoid (B1168493) pathways scispace.comkfnl.gov.sanih.gov. These compounds are recognized as phytoalexins, produced by plants as a defense mechanism against biotic stressors such as pathogens and herbivores researchgate.netbohrium.comresearchgate.netontosight.aikfnl.gov.sanih.govfrontiersin.orgnih.govresearchgate.net. The final step in pterocarpan (B192222) biosynthesis, a ring-closure reaction catalyzed by pterocarpan synthase (or 2′-hydroxyisoflavanol 4,2′-dehydratase), is critical for establishing the molecule's stereochemistry and, consequently, its biological activity nih.gov.
Future research should focus on identifying and characterizing the specific enzymes and genes responsible for this compound biosynthesis within Erythrina species. Employing advanced techniques such as transcriptomics, proteomics, and metabolomics will be essential for mapping the complete biosynthetic route nih.gov. Understanding the genetic regulation of these enzymes, including the role of transcription factors and signaling molecules like methyl jasmonate, which has been shown to influence pterocarpan accumulation in Erythrina cell cultures nih.gov, is crucial for potential biotechnological applications. Further investigation into dirigent domain-containing proteins, known to control stereospecific coupling in lignan (B3055560) biosynthesis, could also shed light on this compound's specific enzymatic machinery nih.gov.
Comprehensive Investigation of this compound's Role in Plant Defense Mechanisms
Pterocarpans, including this compound, are well-documented phytoalexins, produced by plants in response to stress, particularly pathogen invasion bohrium.comresearchgate.netontosight.aikfnl.gov.safrontiersin.orgresearchgate.net. They function as a vital component of the plant's innate immunity, exhibiting significant antimicrobial properties against fungi and bacteria bohrium.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net. Studies have demonstrated that pterocarpans can inhibit fungal growth and affect fungal mycelial development, while also displaying toxicity towards Gram-positive bacteria bohrium.comresearchgate.netnih.govresearchgate.net. For example, related compounds like maackiain (B7765809) and medicarpin (B1676140) have shown potent antifungal activity against various plant pathogens researchgate.net. Research on Erythrina species, the natural source of this compound, underscores the prevalence of pterocarpans and their defensive functions, with some exhibiting moderate antibacterial activity nih.govresearchgate.net.
Future research should comprehensively investigate this compound's specific role in the defense mechanisms of its host plants, such as Erythrina glauca and Erythrina stricta researchgate.net. This will involve controlled experimental setups to assess its efficacy against specific plant pathogens (fungi, bacteria, viruses) and herbivores. Understanding how this compound is induced upon pathogen or insect attack, its localization within plant tissues, and its precise mechanism of action in plant defense—whether through direct toxicity or modulation of signaling pathways—is critical. Exploring potential synergistic effects with other plant defense compounds could also reveal novel aspects of its protective role.
Advanced Spectroscopic Characterization for Conformational Dynamics
Future research should leverage a comprehensive suite of advanced spectroscopic methods to thoroughly characterize this compound's conformational landscape. This includes investigating its preferred conformations in both solution and solid states. Dynamic NMR studies can reveal the flexibility of its prenyl side chain and ring structures. Computational methods, such as molecular dynamics simulations, can complement experimental data by predicting and analyzing conformational changes under various conditions, thereby offering a deeper understanding of how these dynamics might relate to its biological targets.
Development of Robust Synthetic Routes for Analogs with Tuned Biological Activities
The isolation of this compound from natural sources is a foundational step, but the development of efficient and scalable synthetic routes is crucial for further research, analog development, and potential therapeutic applications. While modifications such as acetylation and bromination of this compound have been reported to yield derivatives with antimalarial activity jocpr.comresearchgate.net, the establishment of robust total synthesis or semi-synthesis pathways for this compound and its analogs represents a significant area for future exploration. The synthesis of pterocarpans, in general, is complex, often requiring intricate cyclization strategies and precise stereochemical control researchgate.net.
Future research endeavors should prioritize the development of diverse and efficient synthetic methodologies for this compound. This includes exploring total synthesis approaches that allow for precise control over stereochemistry and the introduction of various functional groups. Furthermore, the synthesis of analogs with modifications to the prenyl side chain, hydroxyl groups, or methoxy (B1213986) group could lead to compounds with tuned biological activities, potentially enhancing its anti-HIV-1 potency or uncovering novel therapeutic applications. Structure-activity relationship (SAR) studies, guided by these synthetic efforts, will be indispensable for identifying key structural features responsible for this compound's bioactivity.
Deepening Mechanistic Understanding at the Molecular and Cellular Levels
This compound is recognized for its anti-HIV-1 activity researchgate.netjocpr.com. However, the precise molecular and cellular mechanisms underlying this activity, as well as any other potential biological effects, require more in-depth investigation. Understanding how this compound interacts with viral targets, cellular machinery, or signaling pathways is critical for its potential development as a therapeutic agent. Related pterocarpans have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects, often mediated by mechanisms involving enzyme inhibition or disruption of cellular processes bohrium.comontosight.airesearchgate.net.
Future research should prioritize the elucidation of this compound's mechanism of action at both the molecular and cellular levels. For its anti-HIV-1 activity, this could involve identifying specific viral enzymes or proteins it inhibits, such as reverse transcriptase, integrase, or protease, or determining if it interferes with viral entry or replication cycles. Cellular studies could investigate its effects on host cell viability, immune responses, and signaling pathways. Exploring its interaction with cellular targets through methods like protein binding assays or enzyme inhibition studies will be key to understanding its therapeutic potential and guiding the design of more potent analogs.
Exploration of New Biological Activities and Target Identification
While this compound is noted for its anti-HIV-1 activity, natural products often possess a broader spectrum of biological effects that may not have been fully explored. Compounds isolated from plants, particularly those from diverse ecosystems, frequently exhibit multifaceted bioactivities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties bohrium.comontosight.airesearchgate.netresearchgate.net. Given its pterocarpan structure, this compound has the potential to interact with various biological targets.
Future research should involve comprehensive screening of this compound against a wide array of biological assays to identify novel activities. This could include testing its efficacy against different microbial strains, cancer cell lines, inflammatory markers, or enzymes involved in various disease pathways. High-throughput screening (HTS) methodologies can accelerate this discovery process. Furthermore, target identification studies, utilizing techniques such as affinity chromatography, pull-down assays, or chemical proteomics, are needed to pinpoint the specific molecular targets with which this compound interacts, thereby providing a rationale for its observed activities and guiding future drug development efforts.
Known Biological Activities of this compound
| Activity Type | Target/Organism | Reported Effect |
| Anti-HIV-1 | HIV-1 virus | Inhibitory |
| Antibacterial | Staphylococcus aureus | Moderate activity (MIC = 50 mg/L) |
| Antibacterial | Enterococcus faecalis | Moderate activity (MIC = 50 mg/L) |
| Antibacterial | Bacillus subtilis | Less effective (MIC = 100 mg/L) |
| Antimalarial | Plasmodium falciparum | Inhibitory (observed for derivatives) |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial Intelligence (AI) and Machine Learning (ML) are increasingly transforming scientific research, offering powerful tools for data analysis, prediction, and hypothesis generation. In natural product research, AI/ML can be applied to predict compound properties, identify potential biological targets, optimize synthesis routes, and analyze complex biological data researchgate.net. For this compound, these technologies could significantly accelerate various stages of its research and development.
Future research directions should explore the integration of AI and ML techniques. This could involve using ML models to predict this compound's pharmacokinetic and pharmacodynamic properties, its potential toxicity, or its binding affinity to various protein targets based on its chemical structure. AI algorithms could also be employed to analyze large-scale genomic or transcriptomic data from Erythrina species to identify genes involved in this compound biosynthesis or regulation. Furthermore, ML can aid in the virtual screening of potential this compound analogs with improved biological activities or in optimizing synthetic pathways. The application of AI/ML in analyzing spectroscopic data or predicting conformational dynamics could also offer new avenues for structural biology research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
